N'-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide
Description
N’-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group
Properties
IUPAC Name |
N'-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrFN3O2/c1-2-3-8-22-9-6-13(7-10-22)20-16(23)17(24)21-15-5-4-12(19)11-14(15)18/h4-5,11,13H,2-3,6-10H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFCDJHANLWDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide typically involves the following steps:
Formation of the 2-bromo-4-fluoroaniline: This can be achieved through the bromination and fluorination of aniline.
Synthesis of the 1-butylpiperidine: This involves the alkylation of piperidine with butyl halides.
Coupling Reaction: The final step involves the coupling of 2-bromo-4-fluoroaniline with 1-butylpiperidine in the presence of an oxalyl chloride to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The oxamide group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted derivatives depending on the substituent introduced.
Reduction: Corresponding amines.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chloro-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide
- N’-(2-bromo-4-methylphenyl)-N-(1-butylpiperidin-4-yl)oxamide
- N’-(2-bromo-4-fluorophenyl)-N-(1-ethylpiperidin-4-yl)oxamide
Uniqueness
N’-(2-bromo-4-fluorophenyl)-N-(1-butylpiperidin-4-yl)oxamide is unique due to the specific combination of substituents on the phenyl ring and the piperidine moiety. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
